(R,R,S,S)-奥利司他

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

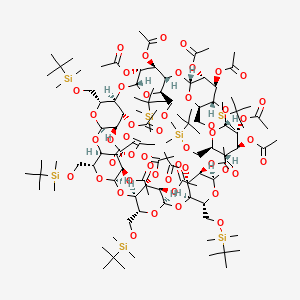

The enantioselective synthesis of Orlistat, particularly focusing on the (R,R,S,S)-enantiomer, involves several key steps, including the asymmetric hydrogenation of methyl 3-oxotetradecanoate to produce the first enantiomerically pure intermediate, methyl (R)-3-hydroxy-tetradecanoate. This process is crucial for achieving the desired stereochemistry essential for Orlistat's biological activity. The synthesis strategy also emphasizes the significance of selecting appropriate catalysts and conditions to achieve high enantioselectivity and yield, suitable for large-scale production (Birk, Karpf, Püntener, Scalone, Schwindt, & Zutter, 2006).

Molecular Structure Analysis

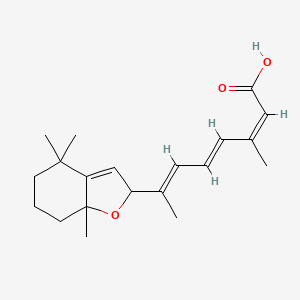

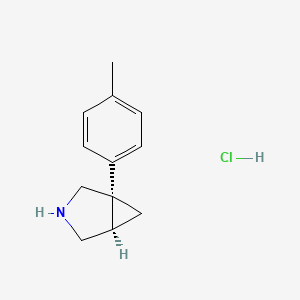

The molecular structure of (R,R,S,S)-Orlistat is characterized by its specific stereochemistry, which is pivotal for its mechanism of action. The presence of the β-lactone ring and the N-formyl-L-leucine side chain are key structural features that enable Orlistat to bind covalently to the active site of lipases. The stereochemical configuration of Orlistat is essential for its potent inhibitory activity on lipase enzymes, which underscores the importance of precise control over stereochemistry during its synthesis.

Chemical Reactions and Properties

Orlistat's mechanism involves the formation of a covalent bond with the serine residue in the active site of the lipase enzyme. This reaction is irreversible, leading to the permanent deactivation of the enzyme's ability to hydrolyze dietary fats. The β-lactone ring of Orlistat is critical for this reaction, as it opens upon nucleophilic attack by the serine's hydroxyl group, leading to the covalent enzyme-inhibitor complex. This unique chemical reactivity is central to Orlistat's mode of action as a lipase inhibitor.

Physical Properties Analysis

Orlistat's physical properties, such as its solubility and melting point, are influenced by its molecular structure. The compound exhibits low solubility in water, which is consistent with its lipophilic nature. This property is beneficial for its function as a lipase inhibitor, as it needs to interact with lipases in the lipid-rich environment of the gastrointestinal tract. Understanding these physical properties is crucial for formulating Orlistat into a pharmaceutically acceptable product that is effective in inhibiting dietary fat absorption.

Chemical Properties Analysis

The chemical stability of Orlistat, including its resistance to hydrolysis and oxidation, contributes to its effectiveness as a lipase inhibitor. Its chemical properties ensure that Orlistat remains active in the gastrointestinal tract until it reaches the site of action, where it inhibits the lipases. The stability of the β-lactone ring is particularly important, as it must remain intact until it reacts with the lipase enzyme.

科学研究应用

奥利司他的机制和应用概述

奥利司他,也称为 Xenical,是一种胃和胰腺脂肪酶的可逆抑制剂。它主要用于成人和青少年的体重管理,无论是否伴有 2 型糖尿病和代谢综合征等合并症。它的疗效超出了单纯的减肥;奥利司他已被证明可以改善血糖参数和代谢综合征的一些特征。该药物通过阻止膳食脂肪的吸收起作用,从而减少卡路里摄入,而无需全身吸收。研究强调了它最小的全身吸收及其主要在胃肠道中的作用,表明全身副作用程度低 (Zhi 等,1995)。

奥利司他在体重管理中的疗效

临床试验已经确定了奥利司他在与低热量饮食相结合时促进减肥的有效性。在长达四年的时间里,奥利司他与饮食改变一起,在减轻肥胖患者的体重和改善代谢风险因素方面显示出持续的疗效。这种改善不仅在减轻体重方面很重要,而且在预防 2 型糖尿病方面也很重要,突出了奥利司他在管理肥胖相关合并症中的作用 (Curran 和 Scott,2004)。

经济和公共卫生影响

从经济和公共卫生的角度来看,奥利司他已被审查其成本效益和对公共卫生成果的影响。尽管与安慰剂相比其减肥效果适中,但奥利司他与良好的风险/收益曲线和对肥胖相关心血管风险因素和 2 型糖尿病的潜在有益影响相关。然而,其长期临床效果在很大程度上仍未得到研究,由于治疗持续率低和短期临床效果适中,该药物对人群健康的影响很大 (Zohrabian,2010)。

安全性和耐受性

安全性和耐受性是使用奥利司他进行肥胖管理的关键考虑因素。长期耐受性数据表明该药物通常耐受性良好,最常见的副作用是胃肠道性质,与该药物的作用机制有关。全身不良事件可以忽略不计,表明长期使用具有良好的安全性 (Beyea、Garg 和 Weir,2012)。

安全和危害

The safety and hazards of a specific compound depend on its physical and chemical properties. It’s important to conduct a thorough risk assessment to protect workers’ health and safety11.

属性

IUPAC Name |

[(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26-,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBNYSZXLDEJQ-RAVGUYNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,R,S,S)-Orlistat | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)